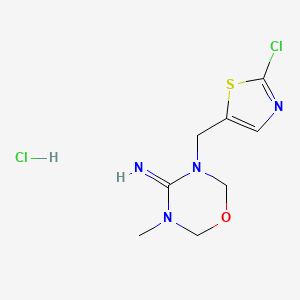
2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is a sulfur-containing nucleoside triphosphate derivative. This compound is known for its unique structure, which includes a thiophosphate group replacing one of the oxygen atoms in the triphosphate chain. It is commonly used in biochemical research, particularly in studies involving DNA synthesis and polymerase chain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the following steps:
Starting Material: The synthesis begins with 2’,3’-dideoxyguanosine.
Phosphorylation: The 5’-hydroxyl group of 2’,3’-dideoxyguanosine is phosphorylated using thiophosphoric acid derivatives under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiophosphate group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral drugs and as a tool in genetic research.
Industry: The compound is utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA or RNA strands during synthesis. The presence of the thiophosphate group prevents the formation of phosphodiester bonds with subsequent nucleotides, leading to chain termination. This property makes it a valuable tool in polymerase chain reactions and sequencing applications.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate) sodium salt
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt
- 2’,3’-Dideoxyguanosine-5’-O-triphosphate sodium salt
Uniqueness
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to the presence of the thiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C10H12N5Na4O11P3S |
|---|---|
Molecular Weight |
595.18 g/mol |
IUPAC Name |
tetrasodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3S.4Na/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16);;;;/q;4*+1/p-4 |
InChI Key |
AFDVXAVZPVZVKF-UHFFFAOYSA-J |
Canonical SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=C(NC3=O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)


![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)

![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)
